trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
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Overview
Description
Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-4-(2-hydroxyethylamino)benzene, followed by coupling with various naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The final product is often purified through filtration and recrystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various substrates that interact with the azo groups, leading to changes in their electronic structure and color properties. The pathways involved often include electron transfer processes and interactions with light.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 1-(4-sulfonatophenylazo)-2-naphthol-6-sulfonate
- Trisodium 4-amino-5-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate
Uniqueness
Trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate stands out due to its unique combination of functional groups that provide enhanced stability and a broader range of color properties compared to similar compounds. Its multiple azo bonds and sulfonate groups contribute to its high solubility and intense coloration, making it highly valuable in various applications.
Properties
Molecular Formula |
C48H40N13Na3O13S3 |
---|---|
Molecular Weight |
1172.1 g/mol |
IUPAC Name |
trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C48H43N13O13S3.3Na/c49-37-23-30(51-15-17-62)9-12-39(37)58-55-32-3-1-26-19-43(76(69,70)71)45(47(64)35(26)21-32)60-54-29-7-5-28(6-8-29)53-41-14-11-34(25-42(41)75(66,67)68)57-61-46-44(77(72,73)74)20-27-2-4-33(22-36(27)48(46)65)56-59-40-13-10-31(24-38(40)50)52-16-18-63;;;/h1-14,19-25,51-53,62-65H,15-18,49-50H2,(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3 |
InChI Key |
ZCLZGAIIRSGUNH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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